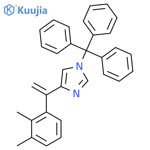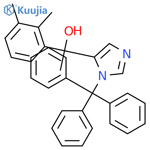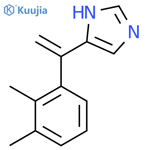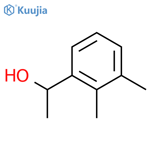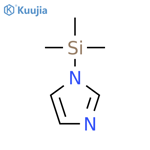A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist
,
Journal of the Iranian Chemical Society,
2017,
14(8),
1735-1739

